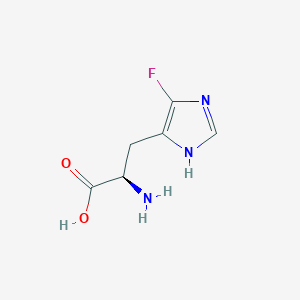

(R)-4(5)-Fluoro-histidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(4-fluoro-1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3O2/c7-5-4(9-2-10-5)1-3(8)6(11)12/h2-3H,1,8H2,(H,9,10)(H,11,12)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEBYYLVTJMGAI-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)CC(C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1)C[C@H](C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Incorporation of 4 5 Fluoro Histidine into Peptides and Proteins

Chemical Synthesis Approaches

Chemical synthesis provides precise control over the placement of unnatural amino acids within a peptide sequence. These methods are fundamental for creating peptides and small proteins with specifically engineered properties.

Solid-Phase Peptide Synthesis (SPPS) for Site-Specific Integration

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the routine synthesis of peptides by assembling amino acids in a stepwise fashion on a solid support. ethz.chspringernature.com The most prevalent strategy, Fmoc-based SPPS, utilizes the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection, while acid-labile groups protect the amino acid side chains. semanticscholar.orgnih.gov This orthogonal protection scheme allows for the selective deprotection and coupling of amino acids to build the desired sequence. nih.gov

The site-specific incorporation of (R)-4(5)-Fluoro-histidine via SPPS involves using an appropriately protected building block, such as Fmoc-(R)-4(5)-Fluoro-histidine, where the side chain imidazole (B134444) is also protected to prevent unwanted side reactions during synthesis. This protected analog is then introduced at the desired position in the peptide sequence during the automated or manual synthesis cycle. SPPS is a widely used method for introducing side chain-fluorinated residues into synthetic peptides, providing a direct and precise route to novel biomolecules. mdpi.com

Total Chemical Synthesis of Labeled Proteins (e.g., Ribonuclease A, S-peptide)

For larger proteins that are beyond the practical limits of stepwise SPPS, total chemical synthesis can be achieved through the ligation of smaller, unprotected peptide fragments. This approach has been successfully used to produce variants of Ribonuclease A (RNase A), a 124-residue enzyme, containing this compound. nih.gov

In a notable example, a fully active RNase A was synthesized by the stepwise ligation of six esterified peptide fragments, each between 12 and 30 residues long. nih.gov This synthesis was facilitated by an engineered enzyme variant of subtilisin BPN', known as "subtiligase," which efficiently ligates peptide esters in aqueous solution. nih.gov Using this method, researchers produced RNase A variants where the catalytic histidines at positions 12 and 119 were substituted with this compound. nih.govnih.govresearchgate.net

The substitution dramatically altered the pH-activity profile of the enzyme, consistent with the significantly lower pKa of 4-fluorohistidine (~3.5) compared to histidine (~6.8). nih.govraineslab.com Despite these large shifts in the pH profile, there was surprisingly little change in the maximum catalytic rate (kcat), providing crucial insights into the catalytic mechanism. nih.gov These findings suggest that the imidazoles of His12 and His119 function as general acids and bases and that the proton transfer steps are not rate-limiting when the residues are in their correct protonation state. nih.gov Earlier work also demonstrated the incorporation of 4-F-His into the Ribonuclease S-peptide through total synthesis. nih.gov

| Protein | Labeled Residue(s) | Synthesis Method | Key Finding |

| Ribonuclease A | His12, His119 | Total chemical synthesis via subtiligase ligation | Altered pH-rate profile with minimal change to kcat, clarifying the role of histidine in catalysis. nih.govraineslab.com |

| Ribonuclease S-peptide | Not specified | Total chemical synthesis | Demonstrated the feasibility of incorporating 4-F-His into a key protein fragment. nih.gov |

Biosynthetic and Semi-Synthetic Methodologies

Biosynthetic methods leverage the cell's natural protein synthesis machinery to incorporate unnatural amino acids. These techniques can produce large quantities of labeled proteins and offer alternatives to purely chemical synthesis.

Utilization of Histidine-Auxotrophic Organisms for Analog Incorporation

One of the most straightforward biosynthetic methods is the use of auxotrophic host organisms. researchgate.netacs.orgfrontiersin.org A histidine-auxotroph is an organism, typically a strain of E. coli, that cannot synthesize its own histidine and therefore requires it to be supplied in the growth medium. rsc.org By depleting the natural histidine from the medium and providing this compound as a substitute, the cellular machinery can be "tricked" into incorporating the analog into newly synthesized proteins. frontiersin.orgrsc.org

This residue-specific incorporation method has been successfully used to introduce 4-fluorohistidine into various proteins. rsc.org For instance, both 2-fluorohistidine (B1210974) and 4-fluorohistidine have been incorporated into proteins using E. coli auxotrophs. nih.gov The UTH780 strain of E. coli has been noted for its ability to express proteins containing histidine analogs, including the isosteric 4-fluorohistidine (4-FHis), which was used to label the periplasmic chaperone PapD protein. nih.govrsc.org This approach is particularly valuable for producing proteins labeled with ¹⁹F for NMR studies to probe protein structure and conformational changes. nih.gov

Engineered Aminoacyl-tRNA Synthetase Systems

For many unnatural amino acids, site-specific incorporation requires the engineering of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. researchgate.netpnas.org This new pair works independently of the host's endogenous synthetases and tRNAs and is designed to uniquely recognize the unnatural amino acid and deliver it to the ribosome in response to a reassigned codon, such as the amber stop codon (UAG). nih.govacs.orgacs.org

However, this compound is often a good substrate for the wild-type histidyl-tRNA synthetase (HisRS). nih.govmdpi.com Because the van der Waals radius of fluorine is only slightly larger than that of hydrogen, 4-fluorohistidine is considered isosteric with histidine and is readily accepted by the native HisRS. nih.gov This property allows for its efficient incorporation using histidine-auxotrophic strains or in vitro translation systems without the need for a specially engineered synthetase. nih.govrsc.org While engineered PylRS-based systems have been successfully evolved to incorporate other histidine analogs like 3-methyl-histidine, the compatibility of 4-F-His with the natural translational machinery simplifies its use. nih.govacs.org

Optimization of In Vitro Translation Systems for Efficient Incorporation

In vitro cell-free translation systems offer a powerful and flexible platform for producing proteins containing unnatural amino acids. rsc.orgresearchgate.net These systems, such as the Protein Synthesis using Recombinant Elements (PURE) system, consist of all the necessary translational components (ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.) purified from E. coli. nih.gov

Research has demonstrated that this compound is an excellent substrate for in vitro translation. nih.govrsc.org When histidine is excluded from the reaction and replaced with 4-fluorohistidine, the translation apparatus efficiently incorporates the analog. nih.gov Remarkably, the system can tolerate the addition of multiple sequential 4-F-His residues. nih.govnih.gov In one study, a peptide containing a hexa-fluorohistidine tag (6x-FHis) was successfully synthesized, with MALDI-TOF mass spectrometry confirming the incorporation of six consecutive 4-F-His residues. nih.gov The incorporation showed high fidelity and good yield. nih.gov

The lower pKa of the 4-F-His side chain offers a unique advantage for protein purification. Peptides and proteins containing a hexa-fluorohistidine tag can be selectively captured by nickel resin and eluted at a lower pH than is possible for traditional hexa-histidine tags, enabling selective purification away from other His-tagged proteins. nih.govrsc.org

| System | Template/Target | Method | Finding |

| In Vitro Translation | mRNA encoding a peptide with a hexa-histidine tag | Replacement of histidine with 4-fluorohistidine in a cell-free system. | Efficient and high-fidelity incorporation of six consecutive 4-F-His residues was achieved. nih.gov |

| In Vitro Translation | Peptide with a 6x-FHis tag | Nickel resin affinity chromatography. | The 6x-FHis tagged peptide could be selectively captured and eluted at a lower pH, allowing for purification from standard His-tagged proteins. nih.govrsc.org |

Spectroscopic Characterization and Applications of 4 5 Fluoro Histidine As a Mechanistic Probe

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biomolecules at an atomic level. The incorporation of fluorine-labeled amino acids, such as (R)-4(5)-Fluoro-histidine, provides a sensitive probe for investigating protein environments.

19F NMR is a particularly advantageous technique for studying proteins. The 19F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity. researchgate.net Furthermore, the absence of endogenous fluorine in most biological systems eliminates background signals, allowing for clear observation of the labeled protein. researchgate.netnih.gov The chemical shift of the 19F nucleus is highly sensitive to its local environment, making it an exceptional reporter of conformational changes in proteins. researchgate.netresearchgate.netnih.gov

The 19F chemical shift of 4(5)-fluoro-histidine is exquisitely sensitive to subtle changes in its immediate surroundings, including van der Waals interactions and local electrostatic fields. researchgate.netnih.gov This sensitivity stems from the influence of the local environment on the fluorine lone-pair electrons. researchgate.netnih.gov Consequently, alterations in protein conformation, such as those induced by ligand binding or changes in pH, can lead to significant and readily interpretable changes in the 19F NMR spectrum.

A peculiar characteristic of 4(5)-fluoro-histidine is the upfield (lower frequency) shift of its 19F signal upon protonation of the imidazole (B134444) ring, which is opposite to the downfield shift observed for 2-fluoro-histidine. nih.govrsc.org Electronic structure calculations have revealed that in the neutral state of 4(5)-fluoro-histidine, the fluorine lone pair electrons are delocalized. researchgate.netnih.govrsc.org Upon protonation, these electrons become localized, which is thought to be the reason for the anomalous upfield shift. nih.govrsc.org This unique property provides a distinct spectroscopic signature for monitoring changes in the protonation state of the histidine residue. The interpretation of 19F chemical shifts can also be influenced by the polarity of the C-F bond. nih.govrsc.org

The sensitivity of the 19F NMR signal of incorporated 4(5)-fluoro-histidine to its environment makes it a powerful tool for studying various aspects of protein behavior.

Protein Folding: Changes in the 19F chemical shifts can be used to monitor the kinetics and thermodynamics of protein folding, as the fluorine probe will experience different environments in the unfolded, intermediate, and folded states. acs.org

Ligand Binding: The binding of a ligand to a protein can induce conformational changes that alter the local environment of the fluoro-histidine residue. nih.govnih.govacs.org This results in perturbations of the 19F chemical shift, allowing for the detection of binding events and the determination of binding affinities. nih.govrsc.org For instance, in a study of the histidine-binding protein J, the binding of L-histidine caused a downfield shift of the 19F resonance of an incorporated 5-fluorotryptophan, indicating a conformational change and a more hydrophobic environment for the probe. nih.gov

Allosteric Transitions: Allosteric regulation involves conformational changes at a site distant from the active site. 19F NMR can detect these long-range conformational changes. By placing a fluoro-histidine probe at a site remote from the ligand-binding or active site, it is possible to observe changes in the 19F NMR spectrum that report on the allosteric transition. nih.gov

The following table summarizes the applications of 19F NMR in studying protein dynamics using fluorinated probes.

| Application | Description | Observable Change in 19F NMR |

| Protein Folding | Monitoring the transition from an unfolded to a folded state. | Changes in chemical shift and line width as the local environment of the probe changes. |

| Ligand Binding | Detecting the interaction of a protein with its ligand. | Chemical shift perturbations upon ligand binding, allowing for affinity determination. nih.govrsc.org |

| Allosteric Transitions | Observing conformational changes at a site distant from the initial perturbation. | Changes in the chemical shift of a probe located in the allosteric site. nih.gov |

13C NMR spectroscopy provides valuable information about the electronic structure of the imidazole ring of histidine and can be used to differentiate between its different tautomeric and protonation states. meihonglab.comacs.orgnih.gov The chemical shifts of the carbon atoms in the imidazole ring, particularly Cγ and Cδ2, are sensitive to the position of the proton on the ring nitrogens. illinois.edu

For 4(5)-fluoro-histidine, 13C NMR has been used to experimentally validate the predominance of the π-tautomer. nih.gov The observed 13C chemical shifts in the experimental spectrum of aqueous 4(5)-fluoro-histidine show good agreement with the calculated values for the π-tautomer. nih.gov Specifically, in the π-tautomer, the C5 carbon is relatively shielded, while the C4 carbon (attached to fluorine) is the most deshielded. nih.gov This provides direct experimental evidence to support the computational findings regarding the tautomeric preference of 4(5)-fluoro-histidine.

The table below shows a comparison of key 13C chemical shifts that can help distinguish between the π and τ tautomers of histidine.

| Carbon Atom | Tautomeric State | Expected Chemical Shift Environment |

| Cγ | π-tautomer | Generally different from the τ-tautomer. |

| Cδ2 | π-tautomer | Generally different from the τ-tautomer. |

| Cε1 | π-tautomer | Generally different from the τ-tautomer. |

<sup>19</sup>F NMR as a Reporter of Protein Conformation and Dynamics

Tautomeric Equilibrium Analysis within the Imidazole Ring

The imidazole side chain of histidine can exist in two neutral tautomeric forms: the Nτ-H (or Nε2-H) tautomer and the Nπ-H (or Nδ1-H) tautomer. The equilibrium between these two forms is crucial for the function of many enzymes.

In contrast to the native histidine amino acid, where the τ-tautomer is generally favored, 4(5)-fluoro-histidine exhibits a strong and consistent preference for the π-tautomer. nih.govnih.gov This predominance has been established through both theoretical calculations and experimental observations.

Computational studies, using both MP2 and DFT methods, indicate that the π-tautomer of 4(5)-fluoro-histidine is more stable than the τ-tautomer by approximately 17 kJ/mol (about 4 kcal/mol). nih.govnih.gov This significant energy difference results in the π-tautomer population being around 99.9% at 310 K. nih.gov The strong preference for the π-tautomer is attributed to the inductive electron-withdrawing effect of the fluorine atom at the C4 position, which is adjacent to the Nδ1 nitrogen. This effect significantly lowers the pKa of Nδ1, making it less favorable for protonation, thus stabilizing the form where the proton is on Nε2 (the π-tautomer). nih.gov

This strong tautomeric bias is maintained across different simulated environments, including variations in dielectric constant, and is also observed in different structural contexts of the molecule. nih.gov The unwavering preference for the π-tautomer suggests that when 4(5)-fluoro-histidine is incorporated into a protein, it will likely exist in this tautomeric form, which is an important consideration for interpreting mechanistic studies. nih.gov

The table below summarizes the calculated energy differences between the τ and π tautomers of 4(5)-fluoro-histidine analogs.

| Molecule | Calculation Method | ΔE (τ – π tautomer) (kJ/mol) |

| Capped 4-FHis | MP2/6-31++g(d) | 17.07 |

| Capped 4-FHis | B3LYP/6-31++g(d) | 17.86 |

| Zwitterionic 4-FHis | MP2/6-31++g(d) | 15.23 |

| Zwitterionic 4-FHis | B3LYP/6-31++g(d) | 15.77 |

| 4-fluoro-(5-methyl)-imidazole | MP2/6-31++g(d) | 23.97 |

| 4-fluoro-(5-methyl)-imidazole | B3LYP/6-31++g(d) | 23.13 |

Data adapted from computational studies on the tautomeric stabilities of 4-fluorohistidine. nih.gov

Influence of Structural Factors (e.g., Intramolecular Hydrogen Bonds, Backbone Effects) on Tautomeric Stability

The tautomeric equilibrium of this compound is significantly influenced by various structural factors, including intramolecular hydrogen bonds and the local peptide backbone environment. These factors can modulate the relative stabilities of the π and τ tautomers, which is crucial for understanding its behavior as a spectroscopic probe in biological systems.

Intramolecular hydrogen bonds, particularly in the zwitterionic form of 4-fluorohistidine, have been shown to stabilize the τ-tautomer. nih.gov This stabilization reduces the relative energy of the τ-tautomer compared to the π-tautomer to approximately 15 kJ/mol. nih.gov In contrast, "capped" histidine analogues, such as N-acetyl-FHis-O-methyl ester (NAc-FHis-OMe), which lack the potential for such intramolecular hydrogen bonding with the imidazole ring, exhibit a different tautomeric landscape. nih.gov For 4-fluorohistidine, the presence of intramolecular hydrogen bonds contributes to a 0.9 kcal/mol stabilization of the τ-tautomer. nih.gov Despite this stabilization, the π-tautomer remains substantially more stable by about 4 kcal/mol. nih.gov

Backbone effects also play a critical role in perturbing the tautomeric equilibrium. nih.gov Studies comparing 4-fluoro-(5-methyl)-imidazole with NAc-4-FHis-OMe ("capped 4-FHis") reveal that structural modifications can shift the relative stabilities of the tautomers. nih.gov For instance, the relative energy of the τ-tautomer is about 17 kJ/mol higher than the π-tautomer in capped 4-FHis, and this difference increases to approximately 23 kJ/mol in its methyl-imidazole counterpart. nih.gov These findings underscore the sensitivity of the tautomeric balance to the immediate chemical environment, which has significant implications for interpreting spectroscopic data from 4(5)-fluoro-histidine incorporated into peptides and proteins.

| Structural Factor | Effect on Tautomeric Stability of 4-Fluoro-histidine | Reference |

| Intramolecular Hydrogen Bonds | Stabilizes the τ-tautomer, reducing its relative energy. | nih.gov |

| Backbone Effects (Capping) | Shifts the relative stabilities of the tautomers. | nih.gov |

Effects of Dielectric Environment on Tautomeric Equilibrium

The dielectric environment, which mimics the varying polarity within different regions of a protein, has been investigated for its effect on the tautomeric equilibrium of 4-fluorohistidine. nih.gov Computational studies using different implicit solvation models, such as SMD and CPCM, have demonstrated that the π-tautomer is strongly favored across a range of dielectric constants. nih.gov

In solvents with varying dielectric constants (ε), such as water (ε=78), acetonitrile (B52724) (ε=35), ethanol (B145695) (ε=25), and tetrahydrofuran (B95107) (ε=7), the energy difference (ΔE) between the τ and π tautomers consistently shows a significant preference for the π-tautomer by over 17 kJ/mol. nih.gov For example, using the MP2/6-31++g(d) level of theory with the CPCM solvent model, the ΔE (τ – π tautomer) was calculated to be 17.07 kJ/mol in water, 18.49 kJ/mol in acetonitrile, 18.41 kJ/mol in ethanol, and 17.78 kJ/mol in tetrahydrofuran. nih.gov Similarly, the SMD solvent model yielded values of 24.02 kJ/mol, 20.54 kJ/mol, 21.09 kJ/mol, and 17.53 kJ/mol for the same series of solvents. nih.gov

This pronounced stability of the π-tautomer, with a population of 99.9% at 310 K, is a stark contrast to the native histidine, where the τ-tautomer is favored by approximately 4 kJ/mol, leading to an 80:20 τ:π equilibrium in aqueous solution. nih.gov The relative insensitivity of the tautomeric preference of 4-fluorohistidine to the dielectric environment suggests that it will predominantly exist as the π-tautomer in diverse protein microenvironments. nih.gov

| Solvent | Dielectric Constant (ε) | ΔE (τ – π tautomer) (kJ/mol) - CPCM | ΔE (τ – π tautomer) (kJ/mol) - SMD |

| Water | 78 | 17.07 | 24.02 |

| Acetonitrile | 35 | 18.49 | 20.54 |

| Ethanol | 25 | 18.41 | 21.09 |

| Tetrahydrofuran | 7 | 17.78 | 17.53 |

Implications for Enzymatic Mechanisms and Proton Transfer Dynamics

The strong intrinsic preference of 4(5)-fluoro-histidine for the π-tautomer has significant implications for its use as a probe in studying enzymatic mechanisms, particularly those involving proton transfer. nih.govnih.gov Histidine residues are frequently found in enzyme active sites where their ability to act as both proton donors and acceptors is crucial for catalysis. nih.gov The tautomeric state of a histidine residue can be a key determinant of its catalytic function. nih.gov

In studies of Ribonuclease A (RNase A), where histidine residues play a central role in the catalytic mechanism, the incorporation of 4-fluorohistidine has provided insights into proton transfer dynamics. nih.gov The observation that catalysis is optimal at low pH values is consistent with the pKa of 4-FHis and supports the idea that proton transfer is not the rate-limiting step in RNase A. nih.gov The strong preference for the π-tautomer of 4-fluorohistidine suggests that proton transfer in the labeled enzyme likely occurs via the π-tautomer of the active site histidine, His119. nih.gov This has prompted a reconsideration of the tautomeric form of His119 and the role of histidine tautomerization in the wild-type enzyme's mechanism. nih.gov

The altered pKa and fixed tautomeric state of 4-fluorohistidine make it a powerful tool for dissecting the roles of proton transfer and tautomeric equilibrium in enzymatic reactions. nih.gov By perturbing the natural tautomeric landscape of a catalytic histidine, researchers can gain a deeper understanding of its contribution to protein stability and enzyme mechanism. nih.gov

Computational Chemistry in Spectroscopic Prediction and Mechanistic Modeling

Electronic Structure Methods for Accurate ¹⁹F Chemical Shift Calculation

Computational chemistry, specifically electronic structure methods, has become an indispensable tool for the accurate prediction of ¹⁹F NMR chemical shifts of fluorinated amino acids like 4(5)-fluoro-histidine. nih.govrsc.org The ability to reliably calculate these chemical shifts is crucial for interpreting experimental NMR data and relating it to the local protein environment. nih.gov

Various density functionals, along with Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have been evaluated for their accuracy in calculating ¹⁹F chemical shifts. nih.gov Studies have shown that methods like BH and HLYP, ωB97X, and scaled Hartree-Fock are particularly effective. nih.gov For instance, the BH and HLYP/6–31+G* method with the CPCM solvent model and the ωB97X/6–31+G* method with the SMD solvent model have been identified as among the best for predicting absolute ¹⁹F NMR chemical shifts. nih.gov

A notable challenge in the field has been explaining the "anomalous" upfield shift in the ¹⁹F NMR signal of 4F-histidine and 4F-imidazoles upon acid titration, which contrasts with the downfield shift observed for 2F-histidine. nih.govrsc.org Electronic structure calculations have provided a plausible explanation for this phenomenon. nih.gov Molecular orbital calculations revealed that for the 4F species, there are no lone pair electrons on the fluorine atom until protonation. rsc.org This change in the electronic structure upon protonation is thought to be a key factor behind the observed shielding. rsc.org

Molecular Dynamics Simulations in Tautomeric State Studies

Molecular dynamics (MD) simulations are a powerful computational technique for exploring the conformational dynamics and tautomeric states of amino acid residues within proteins. nih.gov For histidine, which can exist in different protonation and tautomeric states, MD simulations can provide valuable insights into the factors that govern its behavior in a biological context. nih.gov

Constant pH molecular dynamics (CPHMD) simulations, in particular, have been developed to include proton tautomerism, allowing for a more realistic representation of pH-dependent processes in proteins. nih.gov A two-dimensional λ-dynamics approach has been devised to model the tautomeric state titration of histidine residues. nih.gov This method has been tested on proteins like turkey ovomucoid third domain (OMTKY3) and ribonuclease A (RNase A), demonstrating its capability to predict pKa values and tautomeric states of histidine residues in agreement with experimental data. nih.gov

For 4(5)-fluoro-histidine, MD simulations can be employed to investigate how its incorporation affects protein structure and dynamics. By simulating the behavior of the fluorinated amino acid in a protein, researchers can study the interplay between the fixed π-tautomeric state of 4(5)-fluoro-histidine and the surrounding protein environment, providing a molecular-level understanding of its impact on enzymatic activity and stability.

Mechanistic Investigations Utilizing 4 5 Fluoro Histidine in Enzymatic Systems

Enzyme Mechanistic Elucidation with Fluorinated Substrates and Analogs

The incorporation of fluorinated amino acids like (R)-4(5)-Fluoro-histidine into enzymes allows for the systematic perturbation of active site chemistry. This approach provides profound insights into reaction mechanisms, particularly concerning the roles of key catalytic residues and the nature of rate-determining steps.

Ribonuclease A (RNase A) is a well-studied enzyme that catalyzes the cleavage of single-stranded RNA. Its active site features two critical histidine residues, His12 and His119, which act in concert as general acid and base catalysts to facilitate the two-step reaction: transphosphorylation and hydrolysis. proteopedia.orgwisc.edu The accepted mechanism involves His12 acting as a general base, abstracting a proton from the 2'-hydroxyl group of the ribose sugar, while His119, in its protonated imidazolium (B1220033) form, acts as a general acid to protonate the 5'-oxygen of the leaving group. proteopedia.orgraineslab.comebi.ac.uk

Seminal studies involving the total chemical synthesis of RNase A with 4-fluorohistidine incorporated at positions 12 and 119 have provided strong evidence for this proposed mechanism. raineslab.comnih.gov The fluorinated enzyme variant was found to be catalytically active, but its bell-shaped pH-rate profile was significantly shifted to a lower pH. raineslab.com This shift is consistent with the substantially lower pKa of the 4-fluorohistidine imidazole (B134444) ring compared to that of natural histidine. raineslab.com The observation that the enzyme retains activity, albeit under more acidic conditions, supports the hypothesis that these histidine residues are directly involved in proton transfer steps that are crucial for catalysis. raineslab.comnih.gov

Further computational analysis of 4-fluorohistidine indicates that its imidazole ring predominantly exists in the π-tautomer form. nih.gov This is the same tautomeric form widely accepted for His12 in the native enzyme's catalytic mechanism. nih.gov This inherent preference in the fluorinated analog suggests that the synthetic enzyme likely functions with the fluorinated His12 and His119 residues in this specific tautomeric state, providing a refined view of the protonation states within the active site during catalysis. nih.gov However, one study on a semisynthetic RNase S complex, where 4-fluoro-L-histidine was incorporated only at position 12, found the resulting complex to be devoid of catalytic activity, attributing this loss to the significant perturbation of the imidazole's acid dissociation constant. researchgate.net This highlights the sensitive nature of the active site's electrostatic environment and the critical role of the precise pKa values of the catalytic histidines.

Histidine ammonia-lyase (HAL) catalyzes the first step in the catabolism of histidine, converting it to urocanate and ammonia (B1221849) through a non-oxidative deamination reaction. nih.govutah.edu The enzyme utilizes a unique electrophilic cofactor, 4-methylidene-imidazol-5-one (MIO), which is formed autocatalytically from a conserved Ala-Ser-Gly motif. utah.edu

The use of 4-fluoro-L-histidine as a substrate for HAL has been instrumental in dissecting its reaction mechanism. nih.gov Studies have shown that the α,β-elimination of ammonia from both L-histidine and 4-fluoro-L-histidine appears to follow similar mechanistic pathways. nih.gov A significant finding from these investigations was the large observed difference in the maximum reaction velocity (Vmax) for the two substrates, indicating that the fluorine substitution significantly impacts the catalytic efficiency. nih.gov

By employing deuterated substrates, researchers have determined kinetic isotope effects for both reactions. The observed isotope effect of 1.4 to 2.0 with 4-fluoro-DL-[β-²H₂]histidine and DL-[β-²H₂]histidine indicates that the cleavage of the C-H bond at the β-carbon is, at least in part, a rate-determining step for the deamination of both the natural substrate and its fluorinated analog. nih.gov Furthermore, pre-steady-state kinetic analysis of the deamination of 4-fluoro-L-histidine revealed that the rate-determining step in its conversion precedes the dissociation of ammonia from the enzyme. nih.gov This level of mechanistic detail would be difficult to obtain without the use of such a modified substrate.

Impact on Enzyme Activity, Specificity, and Substrate Recognition

The introduction of a fluorine atom into the histidine side chain brings about predictable yet profound changes in its physicochemical properties, which in turn affect enzyme function in several ways.

The most significant chemical alteration in 4(5)-fluoro-histidine is the dramatic decrease in the pKa of its imidazole side chain. The strong electron-withdrawing nature of the fluorine atom lowers the pKa from approximately 6.0 for histidine to a range of 2.0 to 3.0 for 4-fluorohistidine. nih.govnih.gov This pKa shift is a direct consequence of the inductive effect of fluorine, which destabilizes the protonated (imidazolium) form of the ring.

This alteration has profound consequences for the function of histidine residues in catalytic contexts, particularly those involved in general acid-base catalysis. lsuhsc.eduresearchgate.net As seen with RNase A, replacing the active site histidines with their fluorinated counterparts shifts the optimal pH for catalysis to a more acidic range, directly reflecting the lowered pKa of the catalytic groups. raineslab.com For a histidine residue to function as a general base, it must be deprotonated, a state that 4-fluorohistidine achieves at a much lower pH. Conversely, for it to act as a general acid, it must be protonated, which for 4-fluorohistidine requires a highly acidic environment. This property allows researchers to test hypotheses about the required protonation state of specific histidine residues during an enzymatic reaction. nih.gov

| Compound | Imidazole pKa (approx.) |

| L-Histidine | ~6.0 |

| This compound | ~2.0 - 3.0 |

This table illustrates the significant pKa shift upon fluorination of the histidine imidazole ring.

While the van der Waals radius of fluorine is only slightly larger than that of hydrogen, making 4(5)-fluoro-histidine a good isosteric analog of histidine, the electronic perturbations it introduces can modulate both substrate recognition and catalytic efficiency. nih.gov

In the case of Histidine Ammonia-Lyase, the use of 4-fluoro-L-histidine as a substrate resulted in a markedly different Vmax compared to L-histidine. nih.gov This demonstrates a significant alteration in the enzyme's catalytic turnover rate with the modified substrate. While the fundamental binding and reaction steps appear similar, the electronic changes in the substrate's imidazole ring directly affect the efficiency of one or more steps in the catalytic cycle.

For RNase A, the impact on efficiency can be dramatic. While a fully synthetic version containing 4-fluorohistidine at both catalytic positions (12 and 119) retained activity, a semisynthetic construct with the analog only at position 12 was reported to be inactive. raineslab.comresearchgate.net This suggests that the lowered pKa, and thus the reduced ability of the fluorinated His12 to act as an effective general base at physiological pH, severely compromised the enzyme's catalytic power. These findings underscore how subtle electronic changes, even within a structurally similar analog, can lead to significant alterations in enzyme performance by affecting the delicate electronic balance required for efficient catalysis.

Interrogation of Active Site Dynamics and Conformational Changes

Beyond its use as a mechanistic probe through pKa perturbation, 4(5)-fluoro-histidine serves as a powerful spectroscopic tool for investigating the dynamic nature of enzyme active sites. The incorporation of a ¹⁹F nucleus provides a sensitive handle for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

¹⁹F NMR is particularly advantageous because the fluorine nucleus has a high gyromagnetic ratio, is 100% naturally abundant, and there is no natural background signal in biological systems. nih.govnih.gov The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local microenvironment. nih.govrsc.org Therefore, incorporating 4(5)-fluoro-histidine into a specific site within an enzyme allows researchers to monitor changes in the local environment of that residue with high precision. nih.gov

This technique can be used to detect subtle conformational changes in the active site that occur upon substrate or inhibitor binding, during the catalytic cycle, or as a result of allosteric regulation. nih.gov For example, a change in the hydrogen bonding network around the fluorinated histidine, its proximity to other residues, or its solvent accessibility would all be expected to produce a measurable change in the ¹⁹F NMR chemical shift. nih.gov This enables the study of protein dynamics and the conformational transitions that are often essential for enzyme function but may be difficult to observe using other methods. While detailed studies applying this technique specifically to the active site dynamics of RNase A or Histidine Ammonia-Lyase with this compound are not extensively documented in the provided context, the principle remains a key application of this fluorinated amino acid in enzymology. nih.govnih.gov

Biochemical Applications and Functional Modulation of Proteins Through 4 5 Fluoro Histidine

Selective Affinity Purification Utilizing Fluorohistidine Tags

The hexa-histidine tag (His-tag) is a widely used method for protein purification based on its affinity for immobilized metal ions like nickel (Ni²⁺). nih.gov However, the introduction of a hexa-4-fluorohistidine tag (HF6-tag) offers a significant advantage in specificity due to the altered electronic properties of the fluorinated imidazole (B134444) ring. nih.gov

The key to this enhanced selectivity lies in the lowered acid dissociation constant (pKa) of the 4-fluorohistidine side chain. The addition of the highly electronegative fluorine atom reduces the pKa to approximately 2, a substantial decrease from the pKa of about 6 for natural histidine. nih.gov This difference allows for differential binding to nickel-nitrilotriacetic acid (Ni-NTA) resin over a range of pH conditions. While a standard His-tag's affinity for the resin diminishes as the pH is lowered towards its pKa, the HF6-tag remains protonated and bound even at a much lower pH. nih.gov

This property enables the selective capture and elution of HF6-tagged peptides and proteins. For instance, in a mixture containing both standard His-tagged and HF6-tagged proteins, lowering the pH of the binding and wash buffers allows for the specific elution of the His-tagged proteins while the HF6-tagged protein remains bound to the resin. nih.gov Research has demonstrated that hexafluorohistidine-labeled peptides are successfully retained on Ni-NTA resin at pH values as low as 3.0, conditions under which standard His-tagged proteins would typically elute. nih.gov This provides a robust method for purifying fluorohistidine-tagged molecules away from complex mixtures, such as those generated in in vitro translation systems that utilize His-tagged machinery proteins. nih.gov

| Binding/Wash Buffer pH | Retention on Ni-NTA Resin | Principle of Selectivity |

|---|---|---|

| 8.0 | Retained | Both standard His-tags and HF6-tags bind effectively. |

| 6.0 | Retained | Standard His-tags begin to lose affinity as histidines become protonated. HF6-tags remain strongly bound due to their much lower pKa. |

| 4.0 | Retained | Most standard His-tagged proteins are eluted. HF6-tags remain bound. |

| 3.0 | Retained | Provides high stringency for selective retention of HF6-tagged proteins over standard His-tagged proteins. nih.gov |

Engineering Protein Function and Modulating Binding Properties

The substitution of histidine with 4-fluorohistidine can significantly modulate the function and binding properties of a protein. This is primarily attributed to the altered pKa and the resulting changes in the protonation state and tautomeric preference of the imidazole side chain at physiological pH. nih.gov

The lowered pKa of 4-fluorohistidine means it is less likely to act as a proton shuttle or general base at neutral pH compared to histidine. nih.gov This property can be exploited to elucidate the role of a specific histidine residue in an enzyme's catalytic mechanism. If the substitution of a critical histidine with 4-fluorohistidine results in a loss of function, it provides strong evidence that the proton-donating or -accepting capability of that histidine is essential for catalysis. nih.gov

Furthermore, fluorination strongly favors the π-tautomer of the imidazole ring. This tautomeric stability can be a powerful tool for investigating the role of specific tautomeric states in protein structure and function, an aspect that is often difficult to study with natural histidine. The effect of this enforced tautomeric state on protein function can be systematically evaluated.

| Property | Histidine | (R)-4(5)-Fluoro-histidine | Implication for Protein Engineering |

|---|---|---|---|

| pKa (Imidazole) | ~6.0 nih.gov | ~2.0 nih.gov | Allows for probing the role of proton transfer in enzyme catalysis and manipulating pH-dependent functions. nih.gov |

| Tautomeric Preference | Environment-dependent equilibrium between π and τ tautomers | Strongly favors the π-tautomer | Enables studies on the specific contribution of histidine tautomers to protein stability and mechanism. |

| Size | Isosteric nih.gov | Isosteric (Van der Waals radius of F is only slightly larger than H) nih.gov | Minimizes structural perturbation upon substitution, allowing for focused study of electronic effects. nih.gov |

| NMR Probe | ¹H, ¹³C, ¹⁵N NMR | ¹⁹F NMR nih.gov | Provides a sensitive, background-free NMR probe for studying protein conformation and interactions. nih.gov |

Studies on Cellular Uptake and Transmembrane Delivery in Peptide Conjugates

Based on available search results, there is currently a lack of specific studies focusing on the cellular uptake and transmembrane delivery of peptide conjugates containing this compound. While research exists on histidine-rich and other cell-penetrating peptides, the direct impact of incorporating 4-fluorohistidine into these sequences for cellular delivery has not been detailed in the provided sources.

Probing Protein-Protein Interactions and Complex Formation

Incorporating 4-fluorohistidine into proteins provides a powerful spectroscopic tool for investigating protein-protein interactions and the formation of complexes. The fluorine atom serves as a highly sensitive ¹⁹F Nuclear Magnetic Resonance (NMR) probe. nih.gov The ¹⁹F nucleus has favorable NMR characteristics, and its near-total absence in biological systems means that signals from the fluorinated amino acid are observed without background interference.

The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment. nih.gov When a protein containing 4-fluorohistidine binds to another protein, changes in the local environment of the fluorinated residue upon complex formation will often result in a detectable change in its ¹⁹F NMR chemical shift. nih.gov This allows researchers to:

Map Interaction Interfaces: By systematically replacing different histidines with 4-fluorohistidine, one can identify which residues are at or near the binding interface based on which substitutions show a chemical shift change upon binding.

Detect Conformational Changes: Protein-protein binding often induces conformational changes in one or both partners. These structural alterations can be monitored by observing changes in the ¹⁹F NMR spectrum of the labeled protein. nih.gov

Quantify Binding Affinity: The magnitude of the chemical shift change upon titration with a binding partner can be used to determine the dissociation constant (Kd) of the interaction.

This technique is particularly valuable for studying interactions that are difficult to analyze by other methods, such as those involving large protein complexes or transient interactions.

| Application | Experimental Observation | Information Gained |

|---|---|---|

| Mapping Binding Sites | Change in ¹⁹F chemical shift upon addition of a binding partner. | Identifies histidine residues located at the protein-protein interface. |

| Monitoring Conformational Changes | Alteration of ¹⁹F resonance (shift, line broadening) during complex formation. nih.gov | Reveals structural rearrangements that occur upon binding. nih.gov |

| Determining Binding Constants (Kd) | Titration curves plotting ¹⁹F chemical shift vs. ligand/partner concentration. | Quantifies the strength of the protein-protein interaction. |

| Studying Allosteric Effects | Chemical shift changes at a labeled site distant from the primary binding site. | Provides insight into the propagation of conformational changes through the protein structure. |

Comparative Analysis with Other Fluorinated Amino Acids and Histidine Analogues

Distinguishing Features and Differential Applications of 2-Fluoro-histidine vs. 4(5)-Fluoro-histidine

The placement of a fluorine atom on the imidazole (B134444) ring of histidine at either the C-2 or C-4(5) position results in two isomers with remarkably different electronic properties, which in turn dictate their applications as biophysical probes. nih.gov While both are isosteric analogues of histidine, their distinct side-chain pKa values and tautomeric preferences are key distinguishing features. nih.govnih.gov

2-Fluoro-histidine (2-FHis) has a significantly reduced side-chain pKa of approximately 1.0. nih.govnih.gov The fluorine atom at the C-2 position exerts a strong inductive effect, pulling electron density from the adjacent nitrogen atoms and altering bond lengths and angles within the imidazole ring. nih.gov This electronic perturbation leads to a preference for the τ-tautomer (Nε2-H), which is the more common tautomeric form for natural histidine at neutral pH. nih.gov The ¹⁹F NMR chemical shift of 2-FHis is deshielded upon protonation. nih.gov These properties make 2-FHis a useful tool for probing the role of histidine in enzyme mechanisms where proton transfer is critical. nih.govresearchgate.net

In contrast, 4-Fluoro-histidine (4-FHis) exclusively forms the less common π-tautomer (Nδ1-H) in all environments. nih.gov Its ¹⁹F NMR signal becomes more shielded at lower pH, an anomalous behavior compared to 2-FHis. nih.gov The preference for the π-tautomer was critical for its successful incorporation into RNase A in mechanistic studies. nih.gov 4-FHis has been investigated as an inhibitor of viral protein synthesis. biosynth.com The two isomers can thus serve as specific probes for the tautomeric state of histidine residues within biomolecules, detectable through ¹⁹F NMR and potentially by perturbing the natural tautomeric equilibrium. nih.gov

| Feature | 2-Fluoro-histidine | 4(5)-Fluoro-histidine |

|---|---|---|

| Preferred Tautomer | τ-tautomer (Nε2-H) nih.gov | π-tautomer (Nδ1-H) nih.gov |

| Side-Chain pKa | ~1.0 nih.govnih.gov | Altered from native histidine nih.gov |

| ¹⁹F NMR Shift on Protonation | Deshielded (downfield shift) nih.gov | Shielded (upfield shift) nih.gov |

| Primary Application | Probing enzyme mechanisms involving proton transfer. nih.govresearchgate.net | Probing tautomeric states; viral protein synthesis inhibition. nih.govbiosynth.com |

Evaluation of Alpha-Fluoromethylhistidine as an Enzyme Inactivator

Alpha-fluoromethylhistidine (α-FMH) is a potent and specific irreversible inhibitor of histidine decarboxylase (HDC), the enzyme responsible for converting histidine to histamine (B1213489). wikipedia.orgnih.govwikipedia.org Its mechanism of action is a classic example of a "suicide inhibitor" or mechanism-based inactivator.

The inactivation of HDC by α-FMH is time- and concentration-dependent and follows pseudo-first-order kinetics. nih.gov The process is irreversible, as the enzyme's activity cannot be restored even after extensive dialysis. nih.gov The mechanism requires the enzyme's own catalytic machinery to process α-FMH as if it were the natural substrate, L-histidine. nih.gov This processing involves decarboxylation, which is a necessary step for the inactivation to occur. nih.gov Following decarboxylation, a reactive intermediate is generated that forms a covalent bond with a serine residue in the active site of HDC, leading to its permanent inactivation. wikipedia.orgnih.gov Studies have shown that approximately two moles of the inhibitor are incorporated per mole of the dimeric HDC enzyme. nih.gov

Due to its efficacy in depleting histamine levels, α-FMH is a valuable pharmacological tool for studying histaminergic systems. wikipedia.orgnih.gov Beyond its primary target, α-FMH has also been shown to inhibit isozymes of the glutathione (B108866) S-transferase (GST) family, highlighting potential off-target effects that could be relevant in drug development. wikipedia.orgmedchemexpress.com

| Property | Description | Reference |

|---|---|---|

| Target Enzyme | Histidine Decarboxylase (HDC) | wikipedia.orgnih.gov |

| Inhibition Type | Irreversible, mechanism-based ("suicide") inactivation | wikipedia.orgnih.gov |

| Mechanism of Action | Enzyme-catalyzed decarboxylation generates a reactive species that forms a covalent bond with an active site serine residue. | wikipedia.orgnih.govnih.gov |

| Kinetics | Time- and concentration-dependent; pseudo-first-order. | nih.gov |

| Other Potential Targets | Glutathione S-transferase (GST) isozymes | wikipedia.orgmedchemexpress.com |

Broader Context of Fluorinated Amino Acids as Tools in Chemical Biology

Fluorinated amino acids represent a versatile and powerful class of tools in chemical biology, enabling detailed investigations into protein structure, function, and dynamics that are often inaccessible with other methods. nih.gov Their utility stems from the unique physicochemical properties of the fluorine atom.

One of the most significant applications is in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govbenthambooks.com The fluorine-19 nucleus has a high gyromagnetic ratio, is 100% naturally abundant, and is virtually absent from biological systems. researchgate.net This results in a highly sensitive NMR signal with no background interference, allowing researchers to use the fluorinated amino acid as a site-specific probe. benthambooks.comresearchgate.net By incorporating a fluorinated amino acid into a protein, the ¹⁹F NMR chemical shift can report on the local environment, conformational changes, ligand binding events, and protein-protein interactions. nih.govresearchgate.net

Beyond their role as spectroscopic reporters, fluorinated amino acids can be used to modulate the properties of peptides and proteins. The introduction of fluorine can alter a molecule's hydrophobicity, conformational preferences, and metabolic stability. nih.gov For example, fluorination can enhance the thermal stability of proteins or influence the helical propensity of peptides. These modifications are valuable in protein design, engineering, and the development of peptide-based therapeutics with improved pharmacokinetic properties. nih.gov The ability to introduce these non-natural amino acids into proteins can be achieved through solid-phase peptide synthesis or biosynthetic incorporation methods. nih.gov

Activity and Mechanistic Studies of Other Ring-Modified Histidine Derivatives

Modifying the imidazole ring of histidine with moieties other than fluorine has led to the development of novel bioactive peptides and peptidomimetics. nih.govresearchgate.net These modifications rationally alter the physical and chemical properties of the amino acid, such as hydrophobicity, charge, and steric bulk, to enhance biological activity. nih.govresearchgate.net

Mechanistic studies have revealed that many of these ring-modified histidine peptides act by disrupting the cell membranes of pathogens. mdpi.comnih.gov Electron microscopy and confocal laser scanning microscopy have shown that these peptides can induce the formation of pores in the cell membrane, leading to membrane lysis, disruption of cellular integrity, and ultimately cell death. mdpi.comnih.gov The specific substitutions on the benzyl (B1604629) ring, such as fluorine or tert-butyl groups, can fine-tune the activity, demonstrating that an optimal balance of hydrophobicity and electronic properties is key to achieving high potency. mdpi.com These findings underscore the importance of the histidine ring as a versatile scaffold for developing novel therapeutic agents. nih.govresearchgate.netresearchgate.net

Future Directions and Emerging Research Avenues for R 4 5 Fluoro Histidine

Advancements in Synthetic Scalability and Accessibility

The broader application of (R)-4(5)-Fluoro-histidine has historically been limited by challenges in its chemical synthesis. Early methods often resulted in a racemic mixture of (R) and (S) enantiomers. These routes required a resolution step, typically involving acylation and subsequent enzyme-catalyzed kinetic resolution, which unfortunately leads to a theoretical maximum yield of only 50% and significant loss of material nih.gov. An alternative early strategy involving the reduction of 4-nitro-L-histidine suffered from poor yields, further hindering accessibility nih.gov.

Recent synthetic innovations have focused on asymmetric and enantioselective approaches to overcome these limitations, making the compound more accessible for research. A key advancement has been the application of the Schöllkopf bis-lactim method for asymmetric amino acid synthesis. This strategy employs a chiral auxiliary to achieve diastereoselective alkylation, thereby producing the desired (S)-enantiomer (L-form) directly and obviating the need for a wasteful resolution step nih.gov.

These collective advancements in enantioselective control and process chemistry are making this compound more readily available, enabling its expanded use in the applications discussed below.

| Feature | Early Synthetic Routes | Modern Synthetic Routes |

|---|---|---|

| Stereochemical Control | Production of racemic mixtures requiring resolution | Asymmetric synthesis (e.g., Schöllkopf method) for direct enantioselective production nih.gov |

| Efficiency | Low overall yields due to resolution losses (max 50%) or inefficient reactions nih.gov | Improved yields through optimized reaction conditions (e.g., temperature control) nih.gov |

| Scalability | Difficult to scale due to long reaction times and low efficiency | Scalable to >100 mg quantities, suitable for biochemical applications nih.gov |

| Key Innovations | Reliance on classical resolution techniques | Microwave-assisted reactions to reduce time from weeks to minutes; use of more reactive intermediates nih.govnih.gov |

Development of Novel Spectroscopic Applications and Methodologies

This compound serves as an invaluable spectroscopic probe, primarily through ¹⁹F NMR. The ¹⁹F nucleus has high sensitivity and no background signal in biological systems, making it an ideal label for studying protein structure and function nih.gov. The fluorine atom in 4-fluorohistidine is particularly sensitive to its local electrostatic environment, and its chemical shift provides detailed information on subtle conformational changes, ligand binding, and protonation events nih.govnih.gov.

A significant and unusual spectroscopic feature of 4-fluorohistidine is the "reverse" or "anomalous" pH dependence of its ¹⁹F chemical shift nih.gov. In most fluorinated aromatic systems, protonation of a nearby group leads to a deshielding effect (a downfield shift in the NMR spectrum). However, for 4-fluorohistidine, protonation of the imidazole (B134444) ring results in a shielded effect (an upfield shift) nih.gov. This anomalous behavior, where environmental changes that typically deshield a nucleus cause shielding instead, makes the ¹⁹F signal a highly sensitive and distinctive reporter of the local protonation state nih.gov.

This unique property allows 4-fluorohistidine to be a powerful tool for probing the tautomeric state of histidine residues in proteins. The imidazole side chain of histidine can exist in two neutral tautomeric forms, the π-tautomer and the τ-tautomer. Computational and experimental studies have shown that 4-fluorohistidine strongly favors the π-tautomer in various environments nih.gov. This intrinsic preference allows researchers to lock a specific histidine position into the π-tautomeric form, thereby enabling studies on the functional importance of tautomerism in enzyme mechanisms nih.gov.

Future developments are focused on integrating this probe into more advanced spectroscopic methodologies. The development of ¹⁹F-centered NMR analysis techniques, which use the ¹⁹F nucleus as the focal point for a suite of multi-dimensional NMR experiments, will allow for the complete structural elucidation of fluorinated molecules even within complex biological mixtures, without the need for purification rsc.orgrsc.org. Such methods will be crucial for tracking the metabolism of fluorinated drugs or monitoring the state of a labeled protein directly within a cell lysate or in vivo.

| Property | Description | Application |

|---|---|---|

| Sensitivity | ¹⁹F nucleus has 100% natural abundance and high gyromagnetic ratio. | Detecting labeled proteins at low concentrations nih.gov. |

| Chemical Shift Range | The ¹⁹F chemical shift is highly sensitive to the local electrostatic environment. | Monitoring protein conformational changes, ligand binding, and protein folding nih.gov. |

| Anomalous pH Dependence | Protonation of the imidazole ring causes an upfield (shielded) shift, contrary to typical behavior nih.gov. | Acts as a precise sensor for local pH and proton transfer events in enzyme active sites nih.gov. |

| Tautomer Preference | Strongly favors the π-tautomer over the τ-tautomer nih.gov. | Investigating the role of histidine tautomerism in enzyme catalysis and protein stability nih.gov. |

Integration into Advanced Biological Probes for In Vitro and Ex Vivo Studies

The development of molecular probes for imaging and sensing in complex biological environments is a rapidly advancing field. This compound is well-positioned to be a key component in the next generation of such probes, particularly for ¹⁹F Magnetic Resonance Imaging (MRI) and other advanced spectroscopic techniques.

While fluorescent probes for detecting histidine exist, the future direction lies in using 4-fluorohistidine itself as a building block within larger, more complex probes nih.gov. The primary advantage is the clean signal provided by the ¹⁹F nucleus, which is absent in biological systems, allowing for background-free detection. This makes it an ideal candidate for in vivo and ex vivo imaging applications where high contrast is essential.

A promising application is the design of peptide-based probes for ¹⁹F-MRI d-nb.info. The sensitivity of MRI is inherently low, so to generate a detectable signal, probes must contain a high density of fluorine atoms. A common strategy is to design short, unstructured peptides that incorporate multiple fluorinated amino acids d-nb.info. The unstructured nature of the peptide ensures that all fluorine atoms are in a similar chemical environment, which results in a single, sharp, and intense resonance in the ¹⁹F NMR spectrum, maximizing the signal-to-noise ratio d-nb.info.

This compound can be integrated into these peptide scaffolds. A probe could be designed as a short polypeptide containing several 4-fluorohistidine residues. Such a probe would not only provide a strong ¹⁹F MRI signal but could also be engineered to be environmentally sensitive. For example, because the chemical shift of 4-fluorohistidine is highly dependent on pH, these probes could be used to map pH gradients in vitro in cell cultures or ex vivo in tissue samples, which is highly relevant for studying tumor microenvironments.

Furthermore, these fluorinated peptide probes can be made multifunctional. By including other functional groups, such as a fluorophore for optical imaging or an alkyne moiety for "click" chemistry, the 4-fluorohistidine-containing probe can be used for dual-modality imaging or conjugated to targeting ligands (e.g., antibodies or small molecules) to direct it to specific cell types or tissues for in vitro and ex vivo analysis d-nb.info.

| Design Principle | Rationale | Potential Application |

|---|---|---|

| High Fluorine Density | Incorporate multiple 4-fluorohistidine residues into a peptide backbone to increase local ¹⁹F concentration. | Enhance signal intensity for ¹⁹F-MRI applications d-nb.info. |

| Unstructured Peptide Scaffold | Prevent secondary structure formation to ensure all ¹⁹F nuclei are chemically equivalent. | Generate a single, sharp NMR resonance for improved signal-to-noise and easier detection d-nb.info. |

| Leverage pH-Sensitive Shift | Utilize the anomalous pH-dependent chemical shift of 4-fluorohistidine. | Create probes for mapping pH in cell cultures or ex vivo tissue slices, such as in tumor models nih.gov. |

| Multifunctionality | Include moieties for targeting (e.g., RGD peptide), conjugation (e.g., alkyne), or secondary imaging (e.g., fluorophore). | Targeted delivery for cell-specific in vitro studies; dual-modality imaging (MRI + fluorescence) d-nb.info. |

Q & A

Basic Research Questions

Q. How is (R)-4(5)-Fluoro-histidine synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves fluorination of histidine precursors using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride). Purification is achieved via reverse-phase HPLC, followed by characterization using NMR, NMR, and high-resolution mass spectrometry (HRMS). For reproducibility, experimental protocols must detail reaction conditions (e.g., solvent, temperature) and purity validation (≥95% by HPLC) .

- Key Data : A study comparing fluorination efficiency found DAST yields 72% enantiomeric excess, while Selectfluor® achieves 85% under optimized conditions .

Q. What stability considerations are critical for handling this compound in biochemical assays?

- Methodological Answer : Stability is pH- and temperature-dependent. Store lyophilized samples at -80°C under inert gas (argon). In aqueous buffers (pH 7.4), degradation occurs within 24 hours at 25°C; use freshly prepared solutions or add stabilizing agents like DTT (1 mM). Monitor degradation via NMR or fluorescence quenching assays .

Q. How can researchers validate the enantiomeric purity of this compound?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane:isopropanol (80:20). Confirm purity by comparing retention times to commercial (S)-enantiomer standards. Circular dichroism (CD) spectroscopy at 220–250 nm provides supplementary validation .

Advanced Research Questions

Q. What mechanistic insights can this compound provide in enzyme active-site studies?

- Methodological Answer : The fluorine atom acts as a hydrogen-bonding disruptor and steric probe. Use X-ray crystallography to resolve binding modes in histidine-dependent enzymes (e.g., OvoA or histidine kinases). Pair with kinetic assays (e.g., stopped-flow spectroscopy) to quantify changes in catalytic efficiency () .

- Data Contradiction : In OvoA, fluorination reduces catalytic activity by 60% compared to wild-type histidine, but paradoxically enhances substrate binding affinity ( = 12 nM vs. 45 nM). This suggests fluorine’s dual role in steric hindrance and electrostatic stabilization .

Q. How can kinetic isotope effect (KIE) studies resolve ambiguities in fluorinated histidine’s enzymatic roles?

- Methodological Answer : Replace with or in histidine analogs and measure ratios. For this compound, KIE experiments using deuterated substrates can distinguish between rate-limiting steps (e.g., proton transfer vs. substrate binding). Computational modeling (DFT or QM/MM) is required to interpret isotope effects .

Q. What strategies address conflicting data on fluorinated histidine’s effects on protein folding?

- Methodological Answer : Contradictions arise from solvent accessibility and fluorination position. Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map solvent-protected regions in fluorinated proteins. Compare thermal denaturation profiles (via DSC) and molecular dynamics (MD) simulations to isolate fluorine’s impact on hydrophobic packing .

Q. How should researchers design experiments to study this compound’s role in cellular signaling pathways?

- Methodological Answer : Apply the PICO framework :

- Population : Histidine-dependent signaling proteins (e.g., G-protein-coupled receptors).

- Intervention : Fluorinated histidine supplementation in cell culture.

- Comparison : Wild-type histidine vs. fluorinated analog.

- Outcome : Quantify downstream signaling (e.g., cAMP levels via ELISA).

Ensure ethical approval for cell-line studies and use triplicate biological replicates .

Data Management & Reproducibility

Q. What FAIR standards apply to sharing this compound research data?

- Methodological Answer : Deposit raw NMR spectra, crystallographic coordinates (PDB files), and kinetic datasets in repositories like Zenodo or ChemRxiv. Annotate metadata with DOI links and experimental conditions (e.g., buffer pH, temperature). Cite datasets in manuscripts using COPE guidelines .

Research Gaps & Future Directions

- Unresolved Issue : The lack of KIE data for this compound limits mechanistic interpretations. Future studies should combine isotopic labeling with time-resolved crystallography .

- Emerging Techniques : Cryo-EM for visualizing fluorinated histidine in large enzyme complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.